molecular formula C19H22N2O2 B3883737 4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide

4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide

Cat. No.: B3883737
M. Wt: 310.4 g/mol
InChI Key: MQZZHFJGRVNLHJ-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylamino group and a butan-2-yl substituted phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide typically involves the following steps:

    Amidation: The formation of the benzamide core is accomplished by reacting the acetylated amine with a benzoyl chloride derivative under basic conditions.

    Substitution: The butan-2-yl group is introduced via a substitution reaction, often using a suitable alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: A more efficient method where reactants are continuously fed into a reactor, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)-N-[4-(methyl)phenyl]benzamide
  • 4-(acetylamino)-N-[4-(ethyl)phenyl]benzamide
  • 4-(acetylamino)-N-[4-(propyl)phenyl]benzamide

Uniqueness

4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-acetamido-N-(4-butan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-13(2)15-5-9-18(10-6-15)21-19(23)16-7-11-17(12-8-16)20-14(3)22/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZZHFJGRVNLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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